![molecular formula C20H16O5 B2797898 4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637750-34-6](/img/structure/B2797898.png)
4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new Chalcone derivative compound [(2E,4E)-1-(7-ethoxy-1-benzo-furan-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one] was synthesized by the Claisen-Schmidt reaction based on the curcumin structure . Another study reported the synthesis of a novel series of chalcone derivatives obtained through Claisen–Schmidt condensation with aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of “4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one” is composed of 21 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including dicoumarol, have garnered attention for their potential anticancer activity. Researchers have explored their effects on cancer cell lines, such as breast cancer (MCF-7), lung cancer, and prostate cancer. Chalcone-furan hybrids containing the benzofuran moiety have demonstrated apoptosis induction through caspase-dependent pathways . These findings suggest that dicoumarol could serve as a valuable lead compound for developing novel anticancer drugs.
Drug Development
The unique chemical structure of dicoumarol makes it an interesting scaffold for drug development. Medicinal chemists can modify its core to synthesize derivatives with enhanced efficacy. By evaluating the structure-activity relationship of dicoumarol and related compounds, researchers aim to design new drugs for various disorders, including cancer, cardiovascular diseases, and neurodegeneration.
properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-3-23-16-6-4-5-12-9-17(25-20(12)16)15-11-19(21)24-18-10-13(22-2)7-8-14(15)18/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYXUBSCTOWDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.